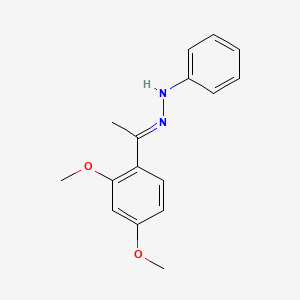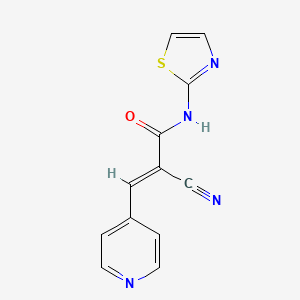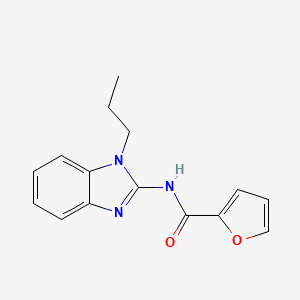
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide, also known as ETMF, is a chemical compound that has been found to have potential applications in scientific research. ETMF is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide may also act by modulating the activity of ion channels in the nervous system, which are involved in the transmission of pain and other sensory signals.
Biochemical and Physiological Effects:
Studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has a range of biochemical and physiological effects. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has also been found to have anticonvulsant activity, reducing the severity and frequency of seizures in animal models of epilepsy. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has been found to have antioxidant activity, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a range of conditions. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has also been found to have low toxicity, making it a safe candidate for use in animal studies. However, one limitation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide. One area of interest is the development of new drugs based on the structure of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the mechanisms of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide, which may lead to the discovery of new targets for drug development. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide, which may help to optimize its use in clinical settings.
Métodos De Síntesis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide can be synthesized using various methods, including the reaction of 2-methyl-3-furoic acid with thiosemicarbazide, followed by cyclization using acetic anhydride. Another method involves the reaction of 2-methyl-3-furoic acid hydrazide with carbon disulfide and sodium hydroxide, followed by reaction with ethyl iodide. These methods have been used to produce N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide in high yields and purity.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-furamide has also been found to have antimicrobial activity against various bacteria and fungi, including drug-resistant strains.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-8-12-13-10(16-8)11-9(14)7-4-5-15-6(7)2/h4-5H,3H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHRRIOJCZNMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)

![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)





![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)

![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)

![ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)